5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps, starting with the preparation of key intermediates. The process typically includes halogenation reactions to introduce bromine and chlorine atoms into the molecular structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-Dimethylhydantoin: Shares bromine substituents and is used as a disinfectant and bleaching agent.
2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile:
Uniqueness
The uniqueness of 5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one lies in its specific combination of halogen substituents and its tetrahydrobenzo[a]phenanthridin core. This structure imparts distinct chemical reactivity and potential for diverse applications across multiple scientific disciplines.
Properties
Molecular Formula |
C32H25Br2Cl2NO2 |
---|---|
Molecular Weight |
686.3 g/mol |
IUPAC Name |
5-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H25Br2Cl2NO2/c1-32(2)14-23-28-21-6-4-3-5-17(21)8-10-26(28)37-30(29(23)27(38)15-32)22-11-19(33)12-24(34)31(22)39-16-18-7-9-20(35)13-25(18)36/h3-13,30,37H,14-16H2,1-2H3 |
InChI Key |
BRSSBCOAXACMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)Br)Br)OCC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.